Cas no 2227909-67-1 ((1S)-1-(4-methyl-1H-imidazol-5-yl)ethan-1-amine)

(1S)-1-(4-methyl-1H-imidazol-5-yl)ethan-1-amine is a chiral amine derivative featuring a 4-methylimidazole moiety, which confers unique reactivity and selectivity in synthetic applications. Its stereospecific (S)-configuration makes it valuable for asymmetric synthesis, particularly in pharmaceutical intermediates and ligand design. The compound’s imidazole ring enhances coordination properties, facilitating its use in catalysis and metal-organic frameworks. High purity and well-defined stereochemistry ensure reproducibility in research and industrial processes. Its structural features also suggest potential bioactivity, making it relevant for medicinal chemistry studies. The compound is typically handled under inert conditions due to its amine functionality, ensuring stability during storage and reactions.
(1S)-1-(4-methyl-1H-imidazol-5-yl)ethan-1-amine structure
2227909-67-1 structure
商品名:(1S)-1-(4-methyl-1H-imidazol-5-yl)ethan-1-amine
CAS番号:2227909-67-1
MF:C6H11N3
メガワット:125.171640634537
CID:6241517
PubChem ID:96637872

(1S)-1-(4-methyl-1H-imidazol-5-yl)ethan-1-amine 化学的及び物理的性質

名前と識別子

    • (1S)-1-(4-methyl-1H-imidazol-5-yl)ethan-1-amine
    • EN300-1809800
    • 2227909-67-1
    • インチ: 1S/C6H11N3/c1-4(7)6-5(2)8-3-9-6/h3-4H,7H2,1-2H3,(H,8,9)/t4-/m0/s1
    • InChIKey: CKEKBMFBUMAFFW-BYPYZUCNSA-N
    • ほほえんだ: N1C=NC(=C1C)[C@H](C)N

計算された属性

  • せいみつぶんしりょう: 125.095297364g/mol
  • どういたいしつりょう: 125.095297364g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 9
  • 回転可能化学結合数: 1
  • 複雑さ: 94.3
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.2
  • トポロジー分子極性表面積: 54.7Ų

(1S)-1-(4-methyl-1H-imidazol-5-yl)ethan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1809800-10.0g
(1S)-1-(4-methyl-1H-imidazol-5-yl)ethan-1-amine
2227909-67-1
10g
$6450.0 2023-06-02
Enamine
EN300-1809800-0.5g
(1S)-1-(4-methyl-1H-imidazol-5-yl)ethan-1-amine
2227909-67-1
0.5g
$1440.0 2023-09-19
Enamine
EN300-1809800-2.5g
(1S)-1-(4-methyl-1H-imidazol-5-yl)ethan-1-amine
2227909-67-1
2.5g
$2940.0 2023-09-19
Enamine
EN300-1809800-0.05g
(1S)-1-(4-methyl-1H-imidazol-5-yl)ethan-1-amine
2227909-67-1
0.05g
$1261.0 2023-09-19
Enamine
EN300-1809800-0.1g
(1S)-1-(4-methyl-1H-imidazol-5-yl)ethan-1-amine
2227909-67-1
0.1g
$1320.0 2023-09-19
Enamine
EN300-1809800-0.25g
(1S)-1-(4-methyl-1H-imidazol-5-yl)ethan-1-amine
2227909-67-1
0.25g
$1381.0 2023-09-19
Enamine
EN300-1809800-1g
(1S)-1-(4-methyl-1H-imidazol-5-yl)ethan-1-amine
2227909-67-1
1g
$1500.0 2023-09-19
Enamine
EN300-1809800-1.0g
(1S)-1-(4-methyl-1H-imidazol-5-yl)ethan-1-amine
2227909-67-1
1g
$1500.0 2023-06-02
Enamine
EN300-1809800-5.0g
(1S)-1-(4-methyl-1H-imidazol-5-yl)ethan-1-amine
2227909-67-1
5g
$4349.0 2023-06-02
Enamine
EN300-1809800-10g
(1S)-1-(4-methyl-1H-imidazol-5-yl)ethan-1-amine
2227909-67-1
10g
$6450.0 2023-09-19

(1S)-1-(4-methyl-1H-imidazol-5-yl)ethan-1-amine 関連文献

(1S)-1-(4-methyl-1H-imidazol-5-yl)ethan-1-amineに関する追加情報

Comprehensive Overview of (1S)-1-(4-methyl-1H-imidazol-5-yl)ethan-1-amine (CAS No. 2227909-67-1)

(1S)-1-(4-methyl-1H-imidazol-5-yl)ethan-1-amine, with the CAS number 2227909-67-1, is a chiral amine derivative featuring a 4-methyl-1H-imidazole moiety. This compound has garnered significant attention in pharmaceutical and biochemical research due to its potential applications in drug discovery and development. The imidazole ring is a privileged scaffold in medicinal chemistry, often associated with bioactive molecules targeting enzymes and receptors. Researchers are particularly interested in its stereospecific properties, as the (1S)-configuration may influence binding affinity and metabolic stability.

In recent years, the demand for chiral amines like (1S)-1-(4-methyl-1H-imidazol-5-yl)ethan-1-amine has surged, driven by advancements in asymmetric synthesis and the growing emphasis on enantiopure pharmaceuticals. The compound's CAS no 2227909-67-1 is frequently searched in academic and industrial databases, reflecting its relevance in high-throughput screening and fragment-based drug design. Its structural features make it a candidate for modulating protein-protein interactions or serving as a building block for small-molecule inhibitors.

One of the trending topics in organic chemistry is the development of sustainable synthetic routes for complex amines. (1S)-1-(4-methyl-1H-imidazol-5-yl)ethan-1-amine aligns with this focus, as researchers explore catalytic enantioselective methods to produce it efficiently. Green chemistry principles, such as using biocatalysts or flow chemistry, are being applied to optimize its synthesis. These innovations address the need for cost-effective and environmentally friendly manufacturing processes.

The compound's potential extends to neurological research, where imidazole-containing compounds are investigated for their interactions with neurotransmitter receptors. Questions like "How does (1S)-1-(4-methyl-1H-imidazol-5-yl)ethan-1-amine affect dopamine signaling?" or "Can it serve as a precursor for neuroprotective agents?" are commonly explored in scientific literature. Such inquiries highlight its versatility and the interdisciplinary interest in its applications.

From a commercial perspective, CAS no 2227909-67-1 is listed in catalogs of specialty chemicals, catering to pharmaceutical intermediates and research reagents. Suppliers often emphasize its high purity and custom synthesis options, responding to the needs of drug discovery teams. The compound's stability under various conditions also makes it suitable for structure-activity relationship (SAR) studies, a key step in lead optimization.

In summary, (1S)-1-(4-methyl-1H-imidazol-5-yl)ethan-1-amine (2227909-67-1) represents a valuable tool for modern chemistry and life sciences. Its unique structure, combined with the growing demand for enantioselective compounds, positions it as a focal point for innovation. Whether in academic labs or industrial R&D, this compound continues to inspire new questions and solutions in the quest for novel therapeutics.

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